2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorinated phenoxy group, a methoxy-substituted phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps. One common approach includes the following steps:
Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved through chlorination of 3,5-dimethylphenol.
Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: This involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid under basic conditions.
Synthesis of the oxadiazole ring: This step involves the reaction of 4-methoxy-3-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized to form the oxadiazole ring.
Coupling reaction: The final step involves the coupling of 4-chloro-3,5-dimethylphenoxyacetic acid with the oxadiazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)acetic acid
- 4-[(2,5-dimethylphenyl)methoxy]-3-ethoxybenzenemethanamine
- 5-chloro-2-methoxy-3,4-dimethylbenzoic acid hydrazide
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to its combination of functional groups and the presence of the oxadiazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22ClN3O4 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-11-8-15(6-7-17(11)27-5)19-20(25-29-24-19)23-21(26)14(4)28-16-9-12(2)18(22)13(3)10-16/h6-10,14H,1-5H3,(H,23,25,26) |
InChI Key |
DUSGFXAIFCFGGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)C |
Origin of Product |
United States |
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